molecular formula C17H12ClN3 B2391890 3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine CAS No. 439095-85-9

3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2391890
CAS No.: 439095-85-9
M. Wt: 293.75
InChI Key: GZAAZYOCNGMCSO-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the pyrazolopyrimidine group. This compound is known for its unique chemical structure, which combines a pyrazole ring with a pyrimidine ring, and is substituted with a chlorine atom, a methyl group, and a naphthyl group. This combination of functional groups and ring systems imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-naphthylamine with 3-chloro-2-methylpyrazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazolopyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Substituted derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

Scientific Research Applications

3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine: Another pyrazolopyrimidine derivative with different substituents, known for its kinase inhibitory activity.

    Pyrazolo[3,4-d]pyrimidine: A related compound with a different ring fusion pattern, used in cancer research.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with additional ring systems, also investigated for its biological activities.

Uniqueness

3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-2-methyl-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3/c1-11-16(18)17-19-9-8-15(21(17)20-11)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAAZYOCNGMCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Cl)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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